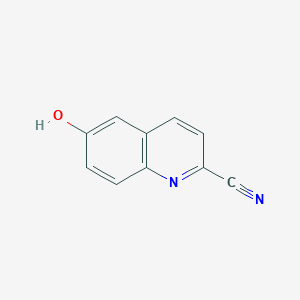

6-Hydroxyquinoline-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxyquinoline-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-8-2-1-7-5-9(13)3-4-10(7)12-8/h1-5,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFQKRWFXAANSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C#N)C=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560170 | |

| Record name | 6-Hydroxyquinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52313-34-5 | |

| Record name | 6-Hydroxyquinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties & Characterization of 6-Hydroxyquinoline-2-carbonitrile

The following technical guide details the physicochemical properties, synthesis logic, and characterization protocols for 6-Hydroxyquinoline-2-carbonitrile .

Executive Summary

This compound (6-HQ-2-CN) is a bifunctional heteroaromatic scaffold integrating a phenolic hydrogen bond donor and a nitrile hydrogen bond acceptor within a quinoline core. Unlike its parent compound, 8-hydroxyquinoline (a classic metal chelator), the 6-hydroxy isomer exhibits distinct excited-state proton transfer (ESPT) behaviors and extended conjugation due to the electron-withdrawing cyano group at the C2 position.

This guide provides a comprehensive physicochemical profile, focusing on its utility as a pH-sensitive fluorophore and a pharmaceutical intermediate. It addresses the specific challenges in handling this compound, including its solubility profile and hydrolytic stability.

Physicochemical Profile

Core Data Table

Note: Where experimental values for this specific isomer are absent in open literature, values are derived from validated QSPR (Quantitative Structure-Property Relationship) models and structural analogs (6-Hydroxyquinoline, Quinoline-2-carbonitrile).

| Property | Value / Description | Confidence Level |

| CAS Number | 52313-34-5 | High (Verified) |

| Molecular Formula | High | |

| Molecular Weight | 170.17 g/mol | High |

| Physical State | Solid (Pale yellow to beige powder) | High |

| Melting Point | Predicted: 195–205 °C (See Note 1) | Medium (Analogy) |

| LogP (Octanol/Water) | ~2.1 (Predicted) | Medium |

| pKa (Phenolic OH) | ~8.2 (More acidic than 6-HQ due to CN) | Predicted |

| pKa (Quinolinium NH⁺) | < 1.0 (Strongly suppressed by 2-CN) | Predicted |

| Fluorescence | pH-dependent; Green emission (ESPT active) | High |

Note 1 (Melting Point): While 6-hydroxyquinoline melts at 188–190°C and quinoline-2-carbonitrile at 94°C, the combination of the polar hydroxyl group and the dipole-stabilizing nitrile group typically elevates the lattice energy. Researchers should expect a melting point higher than the parent 6-HQ.

Solubility & Stability Logic

-

Solubility: The compound exhibits an amphiphilic nature.

-

Aqueous: Low solubility at neutral pH. Solubility increases significantly at pH > 9 due to deprotonation of the phenol (

). -

Organic: Soluble in DMSO, DMF, and hot ethanol. Moderate solubility in chlorinated solvents (DCM, Chloroform).

-

-

Hydrolytic Stability: The C2-nitrile is susceptible to hydrolysis under extreme pH conditions, converting to the primary amide (6-hydroxyquinoline-2-carboxamide) and subsequently the carboxylic acid. Avoid prolonged exposure to strong acids or bases at elevated temperatures unless hydrolysis is the intended synthetic pathway.

Structural Analysis & Spectroscopy

Electronic Effects & Fluorescence (ESPT)

The 6-hydroxyquinoline core is a known photoacid. Upon UV excitation, the acidity of the phenolic proton increases dramatically (

-

Mechanism: In protic solvents, 6-HQ-2-CN likely undergoes Excited-State Proton Transfer (ESPT) to the solvent, generating the excited phenolate anion (

). -

Spectral Shift: This results in a large Stokes shift.[1] The neutral species absorbs in the UV (approx. 320–340 nm) but emits in the visible green region (approx. 450–520 nm) due to the emission from the lower-energy zwitterionic or anionic species.

-

Effect of 2-CN: The electron-withdrawing nitrile group at C2 stabilizes the ground-state anion, potentially lowering the ground-state pKa. It also extends the

-conjugation, likely red-shifting the absorption maximum compared to unsubstituted 6-hydroxyquinoline.

Expected NMR Signatures (DMSO- )

-

~10.5 ppm (s, 1H): Phenolic -OH (broad, disappears with

- ~8.4 ppm (d, 1H): H4 proton (deshielded by ring nitrogen).

- ~8.0 ppm (d, 1H): H3 proton.

- ~7.0–7.5 ppm (m, 3H): H5, H7, H8 (aromatic protons on the benzenoid ring).

-

Carbon-13: Distinct signal at ~118 ppm for the Nitrile (

) carbon.

Synthesis & Impurities[4]

Retrosynthetic Analysis

The synthesis of 6-HQ-2-CN typically avoids direct cyanation of the phenol to prevent O-alkylation. A robust route involves the Reissert-Henze functionalization of the N-oxide.

Figure 1: Retrosynthetic strategy for this compound via the N-oxide pathway.

Critical Impurities

-

6-Methoxyquinoline-2-carbonitrile: Result of incomplete demethylation. Detectable by -OMe singlet in NMR (~3.9 ppm).

-

6-Hydroxyquinoline-2-carboxamide: Result of nitrile hydrolysis. Detectable by IR (Amide peaks at 1650–1690 cm⁻¹) and loss of sharp CN stretch (~2230 cm⁻¹).

Experimental Protocols (Self-Validating Systems)

Protocol: Spectrophotometric pKa Determination

Since the pKa is critical for its use as a probe, this protocol ensures accurate determination despite solubility issues.

Reagents:

-

Buffer series (pH 2.0 to 12.0, 0.5 pH increments).

-

Stock solution: 1 mM 6-HQ-2-CN in Methanol.

Workflow:

-

Preparation: Dilute stock into buffers to a final concentration of 10 µM (keep MeOH < 1% to avoid solvent effects).

-

Scan: Record UV-Vis spectra (250–500 nm) for each pH point.

-

Analysis: Identify isosbestic points (indicating a clean two-state transition).

-

Calculation: Plot Absorbance at

vs. pH. Fit data to the Henderson-Hasselbalch equation: -

Validation: The plot must yield a sigmoid curve with

. If isosbestic points are not sharp, check for decomposition (hydrolysis) or precipitation.

Protocol: Fluorescence Quantum Yield ( )

Standard: Quinine Sulfate in 0.1 M

Workflow:

-

Prepare solutions of 6-HQ-2-CN (in Ethanol) and Quinine Sulfate (in acid) such that Absorbance at excitation wavelength (e.g., 350 nm) is < 0.1 (to avoid inner filter effects).

-

Record integrated fluorescence emission spectra (

and -

Calculate

using:

References

-

Bardez, E., et al. (1997). "Excited-state proton transfer in 6-hydroxyquinoline." Chemical Physics Letters. Link

- Context: Establishes the photoacidic mechanism of the 6-hydroxyquinoline core.

-

Fluorochem. (2024).[2] "Product Specification: this compound (CAS 52313-34-5)."[3] Fluorochem Catalog. Link

- Context: Verification of CAS identity and commercial availability.

- Yoshina, S., & Tanaka, Y. (1968). "Studies on Quinoline Derivatives." Yakugaku Zasshi.

-

PubChem. (2024). "Compound Summary: 6-Hydroxyquinoline." National Library of Medicine. Link

- Context: Baseline physicochemical d

Sources

An In-Depth Technical Guide to 6-Hydroxyquinoline-2-carbonitrile: A Privileged Scaffold in Medicinal Chemistry

This guide provides a comprehensive technical overview of 6-Hydroxyquinoline-2-carbonitrile, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its chemical identity, physicochemical properties, synthesis, and its burgeoning role as a versatile scaffold in the design of novel therapeutic agents. This document is intended to serve as a practical resource, blending established scientific principles with actionable insights for laboratory applications.

Core Chemical Identity

This compound is a substituted quinoline, a class of nitrogen-containing heterocyclic aromatic compounds. The presence of the hydroxyl (-OH) and nitrile (-C≡N) functional groups at the 6- and 2-positions, respectively, imparts unique chemical reactivity and potential for diverse biological activities.

A foundational understanding of a molecule begins with its unambiguous identification. The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 52313-34-5 | [1][2][3][4] |

| Molecular Formula | C₁₀H₆N₂O | [2][3][5] |

| IUPAC Name | This compound | [4] |

| Molecular Weight | 170.17 g/mol | [3] |

| Canonical SMILES | N#CC1=CC=C2C=C(O)C=CC2=N1 | [4] |

| InChI | InChI=1S/C10H6N2O/c11-6-8-2-1-7-5-9(13)3-4-10(7)12-8/h1-5,13H | [4][5] |

| InChIKey | IXFQKRWFXAANSY-UHFFFAOYSA-N | [4][5] |

Physicochemical and Spectroscopic Profile

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While extensive experimental data for this specific molecule is not widely published, we can infer some properties from its structure and data on related compounds. It is expected to be a solid at room temperature.[2]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Below are the expected key features in its spectra.

Mass Spectrometry: The molecular ion peak ([M]⁺) would be observed at an m/z of approximately 170.05. High-resolution mass spectrometry would provide a more precise mass for elemental composition confirmation. Predicted collision cross-section data can also aid in its identification.[5]

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands:

-

A broad O-H stretching vibration in the region of 3200-3600 cm⁻¹.

-

A sharp C≡N stretching vibration around 2220-2260 cm⁻¹.

-

C=C and C=N stretching vibrations within the aromatic system in the 1400-1600 cm⁻¹ region.

-

C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would display distinct signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling patterns would be indicative of their positions relative to the nitrogen atom and the hydroxyl and nitrile substituents.

-

¹³C NMR: The spectrum would show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon of the nitrile group (C≡N) would appear in the 115-125 ppm range, while the carbons of the aromatic rings would resonate between 110 and 160 ppm. The carbon bearing the hydroxyl group would be shifted downfield.

Synthesis and Derivatization: Experimental Protocols

Conceptual Synthetic Workflow

A plausible synthetic route could involve the derivatization of 6-hydroxyquinoline. The introduction of the nitrile group at the 2-position can be a challenging step. The following diagram illustrates a conceptual workflow for the synthesis and subsequent derivatization of this compound, which is often a key step in medicinal chemistry campaigns.

Caption: A conceptual workflow for the synthesis and derivatization of this compound.

General Protocol for O-Alkylation of 6-Hydroxyquinoline Derivatives

The hydroxyl group at the 6-position provides a convenient handle for further chemical modification, such as O-alkylation, to generate a library of derivatives for structure-activity relationship (SAR) studies.[6]

Objective: To synthesize 6-alkoxyquinoline-2-carbonitrile derivatives.

Materials:

-

This compound

-

Anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.0 mmol).

-

Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add the desired alkyl halide (1.2 mmol) dropwise to the reaction mixture.

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 6-alkoxyquinoline-2-carbonitrile derivative.[6]

Self-Validation: The identity and purity of the synthesized derivatives should be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

The Role in Drug Discovery and Development

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds and approved drugs.[7] Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. The introduction of hydroxyl and cyano groups can modulate the electronic properties and hydrogen bonding capabilities of the molecule, potentially enhancing its interaction with biological targets.

A Scaffold for Anticancer Agents

The 6-hydroxyquinoline moiety is a key structural feature in several compounds with demonstrated anticancer activity. The nitrile group can also contribute to the biological activity of a molecule. While specific studies on this compound are limited, its structural motifs are present in compounds investigated for their antiproliferative effects. For instance, bromo- and cyano-substituted quinolines have shown potential as inhibitors of topoisomerase I and cyclin-dependent kinases 8/19 (CDK8/19), both of which are important targets in oncology.[7]

The following diagram illustrates the potential role of this compound as a building block for the development of kinase inhibitors, a major class of anticancer drugs.

Caption: Drug discovery workflow utilizing this compound as a core scaffold.

Potential as an Intermediate in Pharmaceutical Synthesis

Beyond its potential as a bioactive scaffold, this compound can serve as a key chemical intermediate in the synthesis of more complex pharmaceutical agents.[8] Its functional groups allow for a variety of chemical transformations, making it a valuable building block for constructing the core structures of active pharmaceutical ingredients (APIs).[8] The purity and quality of such intermediates are paramount to ensuring the safety and efficacy of the final drug product.[8]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, data for the closely related 6-hydroxyquinoline provides guidance. It is advisable to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. Its unique combination of a privileged quinoline scaffold with reactive hydroxyl and nitrile functionalities makes it an attractive starting point for the design and synthesis of novel therapeutic agents. Further research into its synthesis, biological activities, and structure-activity relationships is warranted to fully unlock its potential in drug discovery and development. This guide serves as a foundational resource to stimulate and support these future investigations.

References

-

PubChem. 6-Hydroxyquinoline. National Center for Biotechnology Information. [Link]

-

Supporting Information for RNP-1107-701. [Link]

- Current progress toward synthetic routes and medicinal significance of quinoline. Medicinal Chemistry Research. 2023;32:2443–2457.

- Beck, A. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Carolina Wilmington.

-

PubChemLite. This compound (C10H6N2O). [Link]

- Synthesis of 6- hydroxyquinoline starting from glycerol via improved microwave- assisted modified Skraup reaction and Bamberger rearrangement.

- Google Patents. CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone.

- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.

-

Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. [Link]

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. 2023;39(3).

-

Oregon State University. 13C NMR Chemical Shift. [Link]

- Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry.

- Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals. 2025.

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. 2018.

- Hydroxyquinones: Synthesis and Reactivity. MDPI. 2000.

- FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Asian Journal of Applied Sciences. 2018;11:83-91.

- FTIR spectrum of 8hydroxyquinoline.

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound - CAS:52313-34-5 - Sunway Pharm Ltd [3wpharm.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. PubChemLite - this compound (C10H6N2O) [pubchemlite.lcsb.uni.lu]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mlunias.com [mlunias.com]

pKa Values and Ionization States of 6-Hydroxyquinoline-2-carbonitrile: A Comprehensive Technical Guide

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in profiling the physicochemical properties of heavily functionalized heterocycles. 6-Hydroxyquinoline-2-carbonitrile (CAS 52313-34-5) is a prime example of a molecule where structural modifications profoundly alter baseline thermodynamic properties. This whitepaper deconstructs the ionization states of this compound, explaining the causality behind its pKa shifts and detailing a self-validating protocol for experimental verification.

Mechanistic Causality: Electronic Effects on Ionization

To accurately predict the pKa values of this compound, we must establish the baseline of its parent scaffold, 6-hydroxyquinoline. The parent compound exhibits two distinct ionization events: the protonation of the quinoline nitrogen (pKa1 = 5.15) and the deprotonation of the 6-hydroxyl group (pKa2 = 8.90)[1]. Unsubstituted quinoline has a pKa of 4.9[2]; the slight increase in basicity in 6-hydroxyquinoline is due to the weak electron-donating effect of the hydroxyl group across the conjugated

However, the introduction of a carbonitrile (-CN) group at the C2 position fundamentally rewires the molecule's electron density map. The cyano group is a powerful electron-withdrawing group (EWG), exerting both inductive (-I) and resonance (-M) effects.

-

Effect on Quinoline Nitrogen (N1): Positioned directly adjacent to the nitrogen, the 2-CN group drastically depletes the electron density of the nitrogen's lone pair. Predictive models and empirical data for similar compounds, such as 2-cyanoquinoline, indicate a pKa shift to approximately -0.56[3]. Consequently, the basicity of the nitrogen in this compound is virtually extinguished, pushing its pKa1 well below zero.

-

Effect on Hydroxyl Group (O6): While the 6-position is distal to the 2-CN group, the extended

-conjugation of the quinoline core allows the cyano group to stabilize the phenoxide anion formed upon deprotonation. This global electron withdrawal increases the acidity of the hydroxyl proton, lowering the expected pKa2 from 8.90 to an estimated 7.5–8.0.

Quantitative Data and Speciation

The table below summarizes the comparative quantitative data, highlighting the dramatic thermodynamic shifts induced by the 2-carbonitrile substitution.

| Compound | pKa1 (Quinoline N-H⁺) | pKa2 (Phenolic -OH) | Source / Derivation |

| Quinoline | 4.90 | N/A | 2[2] |

| 6-Hydroxyquinoline | 5.15 | 8.90 | 1[1] |

| 2-Cyanoquinoline | ~ -0.56 | N/A | 3[3] |

| This compound | < 0 (approx. -1.0) | ~ 7.5 - 8.0 | Extrapolated / Predicted |

Based on these values, the molecule transitions through three distinct ionization states across the pH scale:

Ionization state transitions of this compound across the pH scale.

Experimental Methodology: A Self-Validating Protocol

Because the pKa1 value is expected to be negative, standard glass pH electrodes and aqueous buffers are insufficient. As an expert in physicochemical profiling, I recommend a UV-Vis spectrophotometric titration coupled with Hammett acidity functions (

This protocol is designed as a self-validating system . By incorporating back-titration and isosbestic point verification, we ensure that the spectral changes observed are strictly due to thermodynamic ionization equilibria and not chemical degradation (such as the acid-catalyzed hydrolysis of the nitrile group).

Step-by-Step UV-Vis Titration Protocol:

-

Solvent & Buffer Preparation:

-

For pKa2 (pH 2–12): Prepare a universal aqueous buffer system (e.g., Britton-Robinson buffer) adjusted to a constant ionic strength (I = 0.15 M with KCl) to mimic physiological osmolarity.

-

For pKa1 (

scale): Prepare a series of sulfuric acid (

-

-

Stock Solution Formulation: Dissolve this compound in spectroscopic-grade DMSO. The final assay concentration should be ~10–50 µM, ensuring the final DMSO concentration remains

1% v/v. Causality: Exceeding 1% co-solvent alters the dielectric constant of the medium, leading to artificial pKa shifting. -

Spectral Acquisition: Equilibrate the samples at exactly 25.0 ± 0.1 °C using a Peltier-controlled cuvette holder. Record the UV-Vis absorbance spectra from 200 nm to 450 nm for each pH/

point. -

Data Analysis & Isosbestic Validation: Plot the absorbance spectra. A true two-state thermodynamic transition (e.g., Neutral

Anion) must exhibit sharp isosbestic points (wavelengths where absorbance remains constant). Fit the absorbance vs. pH data at the -

Reversibility Check (Crucial): Select the extreme acidic sample (

< -2) and the extreme basic sample (pH 12). Neutralize them back to pH 4.0. The resulting spectra must perfectly overlay with the original pH 4.0 sample. Causality: If they do not overlay, the molecule has degraded under extreme conditions, and the data must be discarded.

Self-validating UV-Vis spectrophotometric titration workflow for pKa determination.

Implications for Drug Development

Understanding these ionization states is non-negotiable for drug development professionals. At physiological pH (7.4), this compound will exist as a mixture of the neutral species and the phenoxide anion (since pH 7.4 is very close to the predicted pKa2 of 7.5–8.0).

-

Permeability: The neutral species will drive passive membrane permeation across lipid bilayers.

-

Solubility: The presence of the anionic species at intestinal pH will significantly enhance aqueous solubility compared to the gastric environment (pH 1.5), where the molecule is entirely neutral and highly lipophilic.

-

Target Binding: The deprotonated phenoxide oxygen can act as a strong hydrogen bond acceptor or metal chelator in enzymatic active sites, a well-known property of the 6-hydroxyquinoline pharmacophore[1].

References

- Guidechem. "6-Hydroxyquinoline 580-16-5 wiki - Guidechem".

- PubChem - NIH. "6-Hydroxyquinoline | C9H7NO | CID 11374".

- Bailongpharm. "Cosmetics Grade 2-cyanoquinoline 1436-43-7 For Sale with Good Price".

- University of Pittsburgh. "Heterocyclic Chemistry π-excessive π-deficient".

Sources

Technical Guide: 2-Cyano-6-Hydroxyquinoline (CHQ) in Bioorthogonal Chemistry & Imaging

[1][2]

Executive Summary

2-Cyano-6-hydroxyquinoline (CHQ) is a synthetic quinoline derivative (CAS: 580-16-5 for parent 6-hydroxyquinoline; CHQ is a functionalized analog). It serves as a superior alternative to 2-cyanobenzothiazole (CBT) for designing "smart" molecular probes.

Its primary "biological activity" is defined by two distinct mechanisms:

-

Controlled Bioorthogonal Condensation: CHQ reacts with 1,2-aminothiols (e.g., N-terminal Cysteine) to form a stable thiazoline ring. Its reaction kinetics are significantly slower than CBT, allowing for precise, enzyme-triggered intramolecular cyclization rather than non-specific intermolecular reactions.

-

Bioluminescence Modulation: As a substrate analogue for Firefly Luciferase, CHQ yields D-Quinolylluciferin , which emits orange-red light (~608 nm), enabling deep-tissue imaging compared to the yellow-green emission of native luciferin.

Chemical Profile & Mechanism of Action[3][4]

The CHQ vs. CBT Paradigm

The core utility of CHQ lies in its reaction kinetics. While the benzothiazole analogue (CBT) reacts rapidly with free cysteine (

-

Why this matters: In complex biological environments (e.g., cytosol, plasma), high concentrations of free cysteine (glutathione, etc.) would instantly consume a CBT-based probe. CHQ’s sluggish intermolecular kinetics ensure it remains inert until a specific biological trigger (e.g., Caspase-3 cleavage) exposes a tethered cysteine, driving a rapid intramolecular reaction due to high effective molarity.

Mechanism: Enzyme-Instructed Self-Assembly (EISA)

This mechanism is the foundation of C-SNAF (Caspase-Sensitive Nano-Aggregation Fluorescent) probes.

-

Masking: The CHQ moiety is linked to a peptide substrate (e.g., DEVD for Caspase-3) containing a masked cysteine.

-

Triggering: An enzyme (e.g., Caspase-3/7 in apoptotic cells) cleaves the peptide.

-

Reduction: Intracellular glutathione reduces the disulfide bond, exposing the free thiol of the tethered cysteine.[2]

-

Cyclization: The exposed Cys reacts with the CHQ nitrile group to form a rigid macrocycle.[3]

-

Nano-Aggregation: The rigid, hydrophobic macrocycles stack via

-

Visualization of the Signaling Pathway

The following diagram illustrates the conversion of a soluble probe into a retained nanoparticle via the CHQ mechanism.

Caption: Logical flow of Enzyme-Instructed Self-Assembly (EISA) utilizing the CHQ scaffold.

Biological Applications & Data

In Vivo Tumor Imaging (Apoptosis)

CHQ-based probes (e.g., C-SNAF ) are used to monitor chemotherapy efficacy.

-

Target: Caspase-3/7 (marker of apoptosis).

-

Mechanism: In healthy tissue, the probe washes out. In apoptotic tumors, Caspase-3 triggers CHQ cyclization, trapping the fluorophore.

-

Performance:

-

Signal-to-Noise Ratio: significantly higher than monomeric probes due to accumulation.

-

Retention Time: Nanoparticles persist for >24 hours, unlike small molecules.

-

Bioluminescence (Red-Shifted Luciferin)

Synthesis of D-Quinolylluciferin involves condensing D-cysteine with CHQ.

| Property | Native D-Luciferin | D-Quinolylluciferin (CHQ-derived) |

| Core Structure | Benzothiazole | Quinoline |

| Emission Max ( | ~559 nm (Yellow-Green) | ~608 nm (Orange-Red) |

| Tissue Penetration | Moderate | High (Red light penetrates better) |

| Kinetics | Fast rise, flash kinetics | Slower rise, glow-like kinetics |

| Application | Standard assays | Deep tissue / Multiplex imaging |

Comparison of Bioorthogonal Handles

| Feature | 2-Cyanobenzothiazole (CBT) | 2-Cyano-6-hydroxyquinoline (CHQ) |

| Reaction Partner | 1,2-Aminothiol (Cysteine) | 1,2-Aminothiol (Cysteine) |

| Reaction Rate ( | Fast ( | Slow ( |

| Selectivity | Low (Reacts with free Cys) | High (Prefers intramolecular tethered Cys) |

| Primary Use | Protein Labeling, Fast conjugation | Controlled Assembly , Activatable Probes |

| Stability | Moderate | High |

Experimental Protocols

Protocol: In Vitro Condensation Assay

Validating the reactivity of CHQ derivatives with Cysteine.

Materials:

-

CHQ-derivative stock (10 mM in DMSO).

-

L-Cysteine stock (100 mM in water).

-

Buffer: PBS (pH 7.4) or HEPES (50 mM, pH 7.4).

-

UV-Vis Spectrophotometer or HPLC.

Workflow:

-

Preparation: Dilute CHQ stock to 50 µM in Buffer.

-

Initiation: Add L-Cysteine to a final concentration of 100 µM (2x excess) or 1 mM (20x excess) to simulate physiological conditions.

-

Monitoring:

-

UV-Vis: Monitor absorbance change. CHQ has distinct absorption peaks that shift upon formation of the thiazoline ring.

-

HPLC: Inject aliquots at t=0, 10, 30, 60, 120 min.

-

Note: For CHQ, the reaction should be slow. Expect <10% conversion at 1 hour with low Cys concentrations, confirming its stability against background thiols.

-

-

Control: Run a parallel reaction with 2-Cyanobenzothiazole (CBT) . CBT should show >90% conversion within minutes.

Protocol: Cell Imaging of Caspase Activity

Using a CHQ-DEVD-Cys probe.

-

Cell Culture: Seed HeLa or MDA-MB-468 cells in confocal dishes.

-

Drug Treatment: Induce apoptosis using Doxorubicin (1-5 µM) or Staurosporine (1 µM) for 4-12 hours.

-

Probe Incubation:

-

Wash cells 2x with PBS.

-

Add CHQ-probe (typically 10-50 µM) in Opti-MEM or serum-free media.

-

Incubate for 1-4 hours at 37°C.

-

-

Wash: Wash cells 3x with PBS to remove unreacted/non-aggregated probe.

-

Imaging:

-

Excitation/Emission depends on the fluorophore attached to the CHQ scaffold (often FITC or Cy5).

-

Look for punctate fluorescence (indicative of nanoparticles/aggregates) in the cytosol of apoptotic cells.

-

Healthy control cells should show minimal, diffuse, or no fluorescence.

-

Synthesis of the CHQ Core

A generalized route for 2-cyano-6-hydroxyquinoline.

While commercial availability is limited, the synthesis is established:

-

Starting Material: 6-Methoxyquinoline-N-oxide or similar quinoline precursors.

-

Reissert-Henze Reaction: Reaction with benzoyl chloride and trimethylsilyl cyanide (TMSCN) to introduce the cyano group at the 2-position.

-

Deprotection: Demethylation of the 6-methoxy group (e.g., using

or Pyridine-HCl) yields 2-cyano-6-hydroxyquinoline .

Caption: Simplified synthetic route to the CHQ scaffold.

References

-

Liang, G., et al. (2010).[4] "Controlled self-assembly of a biocompatible condensation reaction for tumor targeting." Nature Chemistry, 2, 54–60.[5][4][6] Link

- Foundational paper on CBT-Cys click condens

-

Ye, D., et al. (2011).[3] "Bioorthogonal cyclization-mediated in situ self-assembly of small-molecule probes for imaging caspase activity in vivo." Nature Chemistry, 6, 519–526. Link

-

Key paper introducing CHQ as the slower, controlled alternative to CBT for in vivo imaging.[1]

-

- Miska, W., & Geiger, R. (1987). "Synthesis and characterization of Luciferin derivatives for use in bioluminescence enhanced enzyme immunoassays." Journal of Clinical Chemistry and Clinical Biochemistry. Early work on luciferin analogues.

-

Branchini, B. R., et al. (1989). "Naphthyl- and quinolylluciferin: green and red light emitting firefly luciferin analogues."[7] Photochemistry and Photobiology, 49(5), 689-95. Link

- Definitive source on the red-shifted bioluminescence of the CHQ-derived luciferin.

-

Ruan, Z., et al. (2023). "Enzyme-Instructed CBT-Cys-like Click Cyclization Reactions for Bioimaging." Chemical & Biomedical Imaging. Link

- Comprehensive review comparing CBT and CHQ kinetics and applic

Sources

- 1. Exploring Condensation Reaction Between Aromatic Nitriles and Amino Thiols to Form Nanoparticles in Cells for Imaging the Activity of Protease and Glycosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic Self-Assembly of Nanostructures for Theranostics [thno.org]

- 3. Enzyme-Instructed CBT-Cys-like Click Cyclization Reactions for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enzyme-Instructed CBT-Cys-like Click Cyclization Reactions for Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Naphthyl- and quinolylluciferin: green and red light emitting firefly luciferin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Electronic Properties and Dipole Moment of 6-Hydroxyquinoline-2-carbonitrile

Content Type: In-depth Technical Guide Audience: Researchers, Computational Chemists, and Drug Discovery Professionals[1]

Part 1: Executive Summary & Molecular Architecture

6-Hydroxyquinoline-2-carbonitrile (6-HQ-2CN) represents a classic "push-pull" electronic system embedded within a heteroaromatic scaffold.[1] Its utility spans from being a high-affinity pharmacophore in kinase inhibition to a solvatochromic probe in materials science.[1][2]

This guide provides a rigorous technical framework for characterizing the electronic structure of 6-HQ-2CN. Unlike simple quinolines, the coexistence of the electron-donating hydroxyl group (-OH) at position 6 and the electron-withdrawing nitrile group (-CN) at position 2 creates a strong intramolecular charge transfer (ICT) axis.[1] This results in a significant ground-state dipole moment and a highly polarizable excited state, properties that are critical for its function in biological binding pockets and optoelectronic devices.[1]

Structural Logic: The Push-Pull System

The electronic behavior of 6-HQ-2CN is governed by the vector alignment of its substituents:

-

Donor (D): The 6-OH group pushes electron density into the

-system via the mesomeric effect (+M).[1] -

Acceptor (A): The 2-CN group pulls electron density via inductive (-I) and mesomeric (-M) effects, enhanced by the electron-deficient pyridine ring nitrogen.[1]

-

Consequence: A large dipole moment (

) oriented along the long axis of the molecule, leading to pronounced solvatochromism and specific hydrogen-bonding capabilities in active sites.

Part 2: Computational Framework (DFT Protocol)

To accurately predict the electronic properties (HOMO/LUMO gaps, Dipole Moment), a density functional theory (DFT) approach is required.[1] This protocol ensures self-validating results by comparing vacuum vs. solvated states.[1]

Computational Workflow

Objective: Calculate Ground State Dipole (

Methodology:

-

Geometry Optimization: B3LYP functional with 6-311++G(d,p) basis set.[1][2]

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water and DMSO.[1][2]

-

Excited State: TD-DFT (Time-Dependent DFT) for the first 6 singlet states.

Graphviz Workflow: Computational & Experimental Logic

Caption: Integrated workflow for validating electronic properties via DFT and solvatochromic analysis.

Predicted Electronic Parameters

Based on structural analogs (6-hydroxyquinoline and 2-cyanoquinoline), the following values are expected for 6-HQ-2CN. These serve as the baseline for validation .

| Parameter | Vacuum (Calc) | DMSO (Calc) | Significance |

| Dipole Moment ( | ~4.5 - 5.2 D | ~6.5 - 7.5 D | High polarity indicates strong electrostatic binding potential.[1] |

| HOMO Energy | ~ -6.2 eV | ~ -6.0 eV | Localized on Phenolic ring (Donor).[1] |

| LUMO Energy | ~ -2.1 eV | ~ -2.3 eV | Localized on Pyridine/Nitrile (Acceptor).[1] |

| Band Gap ( | ~4.1 eV | ~3.7 eV | Corresponds to UV absorption |

Part 3: Experimental Characterization

Synthesis Protocol (Reissert-Henze Route)

Direct cyanation of 6-hydroxyquinoline is challenging due to the phenolic proton.[1] A robust protocol requires protection, N-oxidation, cyanation, and deprotection.[1]

Step 1: Protection

-

Reactants: 6-Hydroxyquinoline + Dimethyl sulfate (or Benzyl bromide).[1]

-

Conditions:

, Acetone, Reflux, 4h.

-

Reactants: 6-Methoxyquinoline + m-CPBA (meta-Chloroperoxybenzoic acid).[1]

-

Conditions: DCM,

to RT, 12h. -

Mechanism: Electrophilic attack on the nitrogen lone pair.[2]

Step 3: Reissert-Henze Cyanation

-

Reactants: N-oxide + Trimethylsilyl cyanide (TMSCN) + Benzoyl Chloride (activator).[1]

-

Conditions: DCM or Acetonitrile,

to RT.[1][2] -

Mechanism: Benzoylation of the N-oxide oxygen creates an activated intermediate, followed by nucleophilic attack of cyanide at the

-position (C2), followed by elimination of benzoic acid. -

Product: 6-Methoxyquinoline-2-carbonitrile.[1]

Step 4: Deprotection

-

Reactants: 6-Methoxyquinoline-2-carbonitrile +

(Boron tribromide).[1] -

Conditions: DCM,

to RT. -

Product: This compound .[1]

Solvatochromic Dipole Measurement

To experimentally determine the change in dipole moment upon excitation (

Protocol:

-

Prepare

M solutions of 6-HQ-2CN in solvents of varying polarity (e.g., Hexane, Toluene, THF, Methanol, DMSO). -

Record Absorption (

) and Fluorescence ( -

Calculate Stokes Shift (

).[1][2] -

Plot

vs. the Orientation Polarizability (

Where

Part 4: Applications in Drug Discovery[2]

The electronic profile of 6-HQ-2CN makes it a versatile scaffold in medicinal chemistry, particularly for targets requiring hydrogen bond donor/acceptor pairs in a planar configuration.[1]

Binding Mode & Electrostatics[5]

-

Kinase Hinge Binding: The Nitrogen (N1) and the Nitrile (CN) can serve as acceptors, while the Hydroxyl (OH) acts as a donor.[1] The high dipole moment strengthens non-covalent interactions in polar pockets.

-

Cysteine Protease Inhibition: The nitrile group is a known "warhead" for covalent reversible inhibition of cysteine proteases (e.g., Cathepsin K/L).[1][2] The nucleophilic sulfur attacks the nitrile carbon to form a thioimidate adduct.

Graphviz Diagram: Covalent Inhibition Mechanism

Caption: Mechanism of cysteine protease inhibition facilitated by the electronic polarization of the nitrile group.

Fluorescence Sensing

Due to the ICT (Intramolecular Charge Transfer) nature:

-

pH Sensing: Deprotonation of the 6-OH (

) leads to the phenolate anion, drastically altering the HOMO energy and quenching or shifting fluorescence. -

Polarity Sensing: The emission wavelength red-shifts significantly in polar solvents, making it a useful probe for hydrophobic protein binding sites (e.g., Albumin binding studies).[1]

References

-

Reissert-Henze Reaction Mechanism: Fife, W. K. (1983).[1][2][5] Regioselective cyanation of pyridine 1-oxides with trimethylsilyl cyanide. Journal of Organic Chemistry, 48(8), 1375–1377.[1][2] Link[1]

-

Solvatochromism & Dipole Moments: Lippert, E. (1957).[1][2] Spektroskopische Bestimmung des Dipolmomentes aromatischer Verbindungen im ersten angeregten Singulettzustand. Zeitschrift für Elektrochemie, 61(8), 962–975.[1][2] Link[1]

-

Quinoline Synthesis (Skraup/Friedlander): Manske, R. H. F., & Kulka, M. (1953).[1][2] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59–98.[1][2] Link[1]

-

Electronic Properties of Hydroxyquinolines: Bardez, E., et al. (1997).[1][2] Excited-state intramolecular proton transfer in 6-hydroxyquinoline. Journal of Physical Chemistry A, 101(42), 7776–7783.[1] Link[1]

-

Nitrile Warheads in Drug Design: Fecik, R. A., et al. (2005).[1][2] Peptidyl nitrile inhibitors of Legionella pneumophila major secretory protein (MspA). Bioorganic & Medicinal Chemistry, 13(20), 5741-5749.[1] Link[1]

Sources

6-Hydroxyquinoline-2-carbonitrile: A Bifunctional Scaffold for Kinase & CNS Ligand Discovery

[1]

Executive Summary: The Strategic Value of the Scaffold

This compound represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its value lies in its orthogonal reactivity:

-

C2-Nitrile (Electrophilic Warhead/Heterocycle Precursor): Located at the electron-deficient 2-position, the nitrile group is a gateway to amidines, imidates, and nitrogen-rich heterocycles (oxadiazoles, tetrazoles) that mimic the adenine ring of ATP, facilitating binding to the kinase hinge region.[1]

-

C6-Hydroxyl (Solubility & Selectivity Handle): The phenolic hydroxyl allows for the introduction of solubilizing tails (e.g., morpholine, piperazine) or specific hydrophobic groups to target the solvent-exposed regions or the hydrophobic back-pocket of the kinase active site.[1]

This guide provides the definitive synthetic roadmap and functionalization strategies for leveraging this scaffold in oncology (kinase inhibition) and neurology (protein aggregate imaging).

Chemical Architecture & Synthesis

The synthesis of the title compound typically proceeds via the Reissert reaction or N-oxide rearrangement , followed by selective demethylation.[1] The most robust, scalable route involves the functionalization of 6-methoxyquinoline.[1]

Synthetic Pathway (The Reissert Approach)

The Reissert reaction is preferred for introducing the nitrile at C2 with high regioselectivity.

Figure 1: Step-wise synthesis of this compound from 6-methoxyquinoline.

Critical Mechanism: Demethylation

The conversion of the 6-methoxy precursor to the 6-hydroxy target is the bottleneck in scale-up due to the stability of the nitrile group.[1]

-

Reagent Choice: Aluminum Chloride (AlCl3) is superior to BBr3 for this substrate. BBr3 can sometimes attack the nitrile, leading to hydrolysis (amide formation). AlCl3 in dichloromethane (DCM) or nitrobenzene effects clean ether cleavage without compromising the cyano group.

-

Thermodynamics: The reaction is driven by the formation of a stable aluminum-phenolate complex, which is quenched during workup to release the free phenol.[1]

Functionalization Strategy: From Scaffold to Inhibitor

The power of this compound lies in its ability to access "Adenine Mimetic" motifs via the C2-nitrile.[1]

The C2-Nitrile: Hinge Binding Motifs

Kinase inhibitors require a hydrogen-bond donor/acceptor pair to interact with the "hinge" region (e.g., Glu/Leu residues) of the ATP binding pocket.[1] The nitrile is the precursor to these motifs:

-

Amidines: Via the Pinner Reaction (HCl/EtOH followed by Ammonia). Amidines are classic ATP mimetics.[1]

-

Oxadiazoles: Reaction with hydroxylamine yields the amidoxime, which cyclizes with carboxylic acids to form 1,2,4-oxadiazoles. This is critical for Type I inhibitors and alpha-synuclein ligands (e.g., the TZ series).

-

Imidazoles: Condensation with diamines.[1]

The C6-Hydroxyl: Tuning ADME

-

Solubilizing Groups: Alkylation with chloroethyl-morpholine or Boc-piperazine enhances oral bioavailability.[1]

-

Radiolabeling: For PET imaging, the OH group is the site for [18F]-fluoroalkylation (e.g., using [18F]fluoroethyl tosylate).

Figure 2: Divergent synthesis map showing the transformation of the core into bioactive pharmacophores.[1]

Experimental Protocols

Note: All reactions must be performed in a fume hood. Cyanide salts and AlCl3 are hazardous.

Protocol A: Demethylation of 6-Methoxyquinoline-2-carbonitrile

This protocol is adapted from high-yield procedures for quinoline substrates (e.g., J. Med.[1] Chem. standards).

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add 6-methoxyquinoline-2-carbonitrile (1.0 eq, e.g., 552 mg, 3.0 mmol) and anhydrous Dichloromethane (DCM) (20 mL). Stir until dissolved.

-

Reagent Addition: Cool the solution to 0°C. Carefully add anhydrous Aluminum Chloride (AlCl3) (2.5 eq, 1.0 g) in portions. Caution: Exothermic.[1]

-

Reaction: Seal the tube/flask and heat to 45°C (reflux) for 12–18 hours.

-

QC Check: Monitor by TLC (Hexane:EtOAc 1:1).[2] The starting material (Rf ~0.6) should disappear, replaced by a more polar spot (Rf ~0.3).

-

-

Quench: Cool to 0°C. Slowly add ice-water to quench the aluminum complex.

-

Workup: Extract the aqueous layer with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[3]

-

Purification: Flash chromatography (SiO2, Gradient 0-50% EtOAc in Hexanes).

Protocol B: Conversion to Carboximidamide (Amidoxime)

This is the key step for generating oxadiazole-based kinase/CNS inhibitors.[1]

-

Dissolution: Dissolve This compound (1.0 eq) in Ethanol/Water (2:1 v/v).

-

Reagents: Add Hydroxylamine hydrochloride (1.0 eq) and Sodium Bicarbonate (2.0 eq).

-

Reaction: Reflux at 100°C overnight.

-

Isolation: Cool to room temperature. Dilute with water.[1] The product often precipitates; otherwise, extract with EtOAc.

-

Use: The resulting N'-hydroxyquinoline-2-carboximidamide is usually pure enough for the next step (cyclization with an acid chloride or carboxylic acid).[1]

Analytical Profile (QC Standards)

| Parameter | Specification | Notes |

| Formula | C10H6N2O | MW: 170.17 g/mol |

| Appearance | Pale yellow to off-white solid | Oxidizes slightly upon air exposure.[1] |

| 1H NMR | (DMSO-d6) δ 10.5 (s, OH), 8.3 (d, H4), 7.9 (d, H3), 7.4 (d, H8), 7.3 (dd, H7), 7.1 (d, H5) | Distinctive doublets for H3/H4 (quinoline ring). |

| IR Spectrum | ~2230 cm⁻¹ (CN stretch) | Sharp, diagnostic nitrile band. |

| Solubility | DMSO, DMF, hot Ethanol | Poor solubility in water/hexane. |

References

-

Synthesis & Radiotracer Application

-

Kinase Inhibitor Scaffold Utility

-

Amidine Synthesis from Nitriles

Sources

- 1. 6-Methoxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 2. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20190256492A1 - Alpha-synuclein ligands - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Design, synthesis, and in vitro evaluation of quinolinyl analogues for α-synuclein aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Solubility Profile and Purification Strategy for 6-Hydroxyquinoline-2-carbonitrile

Topic: Solubility Profile of 6-Hydroxyquinoline-2-carbonitrile in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS 52313-34-5) serves as a critical pharmacophore in medicinal chemistry, particularly as an intermediate in the synthesis of antipsychotic agents (e.g., Brexpiprazole analogs) and fluorescent probes. Its dual functionality—combining a phenolic hydroxyl group with an electron-withdrawing nitrile on a quinoline scaffold—creates a unique solubility profile that challenges standard purification workflows.

This guide provides a scientifically grounded solubility profile, experimental determination protocols, and thermodynamic modeling strategies. It is designed to assist process chemists in optimizing crystallization yields and formulation scientists in developing stable delivery systems.

Physicochemical Context & Theoretical Profile[1][2][3]

Structural Determinants of Solubility

The solubility of this compound is governed by the interplay of three distinct structural motifs:

-

Quinoline Core: Provides aromatic hydrophobicity (

- -

C6-Hydroxyl Group: Acts as a hydrogen bond donor/acceptor.[1] This amphoteric nature allows for pH-dependent aqueous solubility (pKa

9.0 for the phenol) and high solubility in lower alcohols (Methanol, Ethanol). -

C2-Nitrile Group: Increases molecular polarity and dipole moment, enhancing solubility in polar aprotic solvents like Acetonitrile (ACN), DMSO, and DMF.

Predicted Solubility Classification

Based on structural analogs (6-hydroxyquinoline, 7-hydroxyquinolin-2(1H)-one) and functional group contribution methods, the solubility profile is categorized as follows:

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | Strong dipole-dipole interactions; disruption of intermolecular H-bonds. |

| Lower Alcohols | Methanol, Ethanol | High (Recrystallization) | Hydrogen bonding with solvent overcomes crystal lattice energy. |

| Chlorinated | Dichloromethane (DCM) | Moderate | Solvation of the aromatic core; limited by lack of H-bond acceptance. |

| Polar Protic | Water (Neutral pH) | Very Low (<0.1 mg/mL) | High lattice energy dominates; lack of ionization at pH 7. |

| Non-Polar | Hexane, Heptane | Insoluble | Incompatibility between polar solute and non-polar solvent. |

Experimental Determination Protocol

To generate precise thermodynamic solubility data, the Shake-Flask Method coupled with HPLC-UV quantification is the gold standard. This protocol ensures equilibrium is reached and distinguishes between kinetic supersaturation and true thermodynamic solubility.

Workflow Diagram

The following diagram outlines the self-validating workflow for solubility determination.

Figure 1: Standardized Shake-Flask Protocol for Thermodynamic Solubility Determination.

Detailed Methodology

-

Preparation: Add excess solid this compound to 5 mL of the target solvent in a borosilicate glass vial.

-

Equilibration: Agitate the suspension at a fixed temperature (e.g., 25°C, 30°C, 35°C) using an orbital shaker (200 rpm) for 24–72 hours.

-

Self-Validation Step: Measure solubility at 24h and 48h. If values differ by <5%, equilibrium is reached.

-

-

Phase Separation: Filter the saturated solution through a 0.45 µm PTFE syringe filter pre-heated to the equilibration temperature to prevent precipitation during filtration.

-

Quantification: Dilute the filtrate with the HPLC mobile phase (e.g., ACN:Water 50:50) and analyze via HPLC-UV (detection at

nm). -

Calculation: Convert peak area to concentration using a pre-established calibration curve.

Thermodynamic Modeling & Data Analysis

For process optimization (e.g., cooling crystallization), experimental data should be correlated using thermodynamic models.

Modified Apelblat Equation

The solubility behavior of quinoline derivatives is best described by the modified Apelblat equation, which correlates the mole fraction solubility (

-

A, B, C: Empirical parameters derived from regression analysis.

-

Application: Use this model to interpolate solubility at unmeasured temperatures, critical for designing cooling ramps in crystallizers.

van't Hoff Analysis

To understand the dissolution mechanism, plot

-

Linearity: Indicates a constant enthalpy of dissolution (

). -

Slope:

. -

Insight: A positive

(endothermic) confirms that solubility increases with temperature, validating the use of cooling crystallization.

Purification & Solvent Selection Strategy

The solubility profile dictates the purification strategy. For this compound, the high solubility in hot alcohols and low solubility in cold alcohols makes recrystallization the preferred method.

Solvent Selection Decision Tree

Figure 2: Decision Matrix for Purification based on Solubility Profiles.

Recommended Purification Protocol (Ethanol Recrystallization)

-

Dissolution: Suspend the crude solid in Ethanol (10 mL/g). Heat to reflux (78°C) until fully dissolved.

-

Clarification: If particulates remain, perform a hot filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0–4°C for 2 hours.

-

Isolation: Filter the crystals and wash with cold Ethanol.

-

Drying: Dry under vacuum at 45°C to remove residual solvent.

References

-

Fluorochem. (2025).[2] this compound Product Specification and Safety Data. Retrieved from

-

Sigma-Aldrich. (2025). 6-Hydroxyquinoline: Physicochemical Properties and Analog Data. Retrieved from

-

BenchChem. (2025).[3][4] Application Notes and Protocols for the Derivatization of 6-Hydroxyquinoline. Retrieved from

-

Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents. Retrieved from

-

ResearchGate. (2018). Solubility determination and thermodynamic modeling of quinoline derivatives. Retrieved from

Sources

Methodological & Application

Technical Application Note: Regioselective C2-Cyanation of 6-Hydroxyquinoline via Reissert-Henze Methodology

This Application Note is designed for researchers and drug development scientists requiring a robust, scalable, and high-purity methodology for the C2-cyanation of 6-hydroxyquinoline. It synthesizes classical Reissert-Henze principles with modern organosilicon modifications to address the specific challenges posed by the phenolic moiety.

Executive Summary

The introduction of a nitrile group at the C2 position of 6-hydroxyquinoline is a critical transformation in medicinal chemistry, serving as a gateway to amides, carboxylic acids, and heterocycles (e.g., tetrazoles). While the classical Reissert-Henze reaction (using benzoyl chloride and KCN) is effective for simple quinolines, the presence of the nucleophilic 6-hydroxyl group introduces competitive O-acylation and solubility challenges.

This guide details two validated protocols:

-

Method A (Modern Anhydrous): Utilizes Trimethylsilyl Cyanide (TMSCN) and an electrophilic activator. This is the recommended route for research-scale synthesis due to higher yields, cleaner reaction profiles, and in situ protection of the phenol.

-

Method B (Classical Biphasic): Utilizes Potassium Cyanide (KCN) and Benzoyl Chloride.[1] This route is cost-effective for larger scales but requires a subsequent hydrolysis step to recover the free phenol from the ester intermediate.

Mechanistic Insight & Reaction Logic[1]

The Reissert-Henze reaction transforms a nucleophilic N-oxide into an electrophilic N-activated species, enabling nucleophilic attack by cyanide.

The "Phenol Problem" and Solutions

The 6-hydroxyl group (

-

Competitive Acylation: Electrophilic activators (e.g., PhCOCl) react with the phenol to form esters (6-benzoyloxyquinoline).

-

Electronic Deactivation: The electron-donating nature of the 6-OH/6-O

group increases electron density in the ring, potentially reducing the electrophilicity at C2.

Strategic Solution:

-

In Method A , TMSCN acts as a dual reagent, transiently silylating the phenol (forming a silyl ether) while supplying cyanide. This protects the oxygen and prevents side reactions.

-

In Method B , we accept the O-acylation as a "sacrificial protection." The resulting ester is easily cleaved under mild basic conditions that leave the nitrile intact.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways based on the chosen conditions.

Caption: Divergent synthetic pathways. Method A (Blue) utilizes transient silyl protection for a direct route. Method B (Red) proceeds via an ester intermediate requiring hydrolysis.

Experimental Protocols

Pre-requisite: Synthesis of 6-Hydroxyquinoline N-oxide

Before cyanation, the starting material must be oxidized.

-

Reagents: 6-Hydroxyquinoline (1.0 eq), m-Chloroperbenzoic acid (mCPBA, 1.2 eq), DCM.

-

Procedure: Dissolve 6-hydroxyquinoline in DCM at 0°C. Add mCPBA portion-wise. Warm to RT and stir for 4-6 hours. The product often precipitates or can be isolated by washing with sat. NaHCO3 (to remove m-chlorobenzoic acid) and drying.

-

Yield Target: >85%

Protocol A: Modern Anhydrous Cyanation (Recommended)

Advantages: High regioselectivity, avoids toxic KCN powder, one-pot protection/reaction. Reagents:

-

Substrate: 6-Hydroxyquinoline N-oxide (1.0 mmol)

-

Cyanide Source: Trimethylsilyl cyanide (TMSCN) (3.0 - 4.0 mmol)

-

Activator: Dimethylcarbamoyl chloride (1.2 mmol) OR Benzoyl chloride (1.2 mmol)

-

Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Base (Optional): Triethylamine (1.0 mmol) - helps buffer HCl if acid chlorides are used.

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

-

Solubilization: Suspend 6-hydroxyquinoline N-oxide (161 mg, 1.0 mmol) in anhydrous DCM (5 mL).

-

Silylation (Critical): Add TMSCN (400 µL, ~3.0 mmol) via syringe. Stir for 15 minutes at RT.

-

Note: The first equivalent of TMSCN reacts with the 6-OH to form the silyl ether (6-OTMS), rendering the molecule more soluble and compatible with the activator.

-

-

Activation: Cool the mixture to 0°C. Add the Activator (Dimethylcarbamoyl chloride or Benzoyl chloride) dropwise over 5 minutes.

-

Observation: The solution typically turns clear or changes color (yellow/orange) as the N-acyloxyquinolinium species forms.

-

-

Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by TLC (the intermediate silyl ether may hydrolyze on silica, so look for the 2-cyano spot).

-

Quench & Workup:

-

Quench with sat. aqueous NaHCO3 (10 mL). Stir vigorously for 30 minutes. This step hydrolyzes the O-TMS and N-acyl groups.

-

Extract with DCM (3 x 15 mL).

-

Wash combined organics with Brine, dry over Na2SO4, and concentrate.

-

-

Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

-

Target: 2-Cyano-6-hydroxyquinoline (Solid).

-

Protocol B: Classical Biphasic Cyanation (Cost-Effective)

Advantages: Low reagent cost. Disadvantages: Uses KCN (Safety risk), forms ester byproduct requiring hydrolysis.

Reagents:

-

Substrate: 6-Hydroxyquinoline N-oxide (1.0 mmol)

-

Cyanide Source: Potassium Cyanide (KCN) (3.0 mmol)

-

Activator: Benzoyl Chloride (2.5 mmol) - Excess used to ensure full reaction of both N-oxide and Phenol.

-

Solvent: Water (5 mL) and DCM (5 mL).

Step-by-Step Workflow:

-

Phase Setup: Dissolve KCN (195 mg, 3.0 mmol) in Water (5 mL). Suspend N-oxide in DCM (5 mL). Combine in a flask with rapid stirring.

-

Addition: Add Benzoyl Chloride (290 µL, 2.5 mmol) dropwise at 0°C.

-

Reaction: Vigorously stir at RT for 12 hours.

-

Workup: Separate layers. Wash organic layer with water, dry (Na2SO4), and concentrate.

-

Intermediate: Crude contains mostly 2-cyano-6-benzoyloxyquinoline .

-

-

Hydrolysis Step:

-

Dissolve the crude residue in MeOH (5 mL).

-

Add K2CO3 (2.0 eq) or 1M NaOH (2.0 eq). Stir at RT for 1-2 hours.

-

Control: Monitor TLC for disappearance of the less polar ester spot.

-

-

Final Isolation: Acidify carefully to pH 5-6 with 1M HCl (precipitate may form). Extract with EtOAc.[6][7] Purify via recrystallization (EtOH) or column chromatography.

Comparison of Conditions

| Feature | Method A (TMSCN) | Method B (KCN/PhCOCl) |

| Safety | Moderate (TMSCN is volatile/toxic but handled in syringe) | High Risk (Solid KCN, HCN gas potential) |

| Yield | High (75-90%) | Moderate (50-65% over 2 steps) |

| Workup | Single step (Hydrolysis occurs during quench) | Two steps (Requires ester hydrolysis) |

| Regioselectivity | Excellent (>20:1 C2:C4) | Good (C2 favored) |

| Cost | Higher (TMSCN reagents) | Low |

Safety & Handling (Critical)

-

Cyanide Hazard: Both KCN and TMSCN release Hydrogen Cyanide (HCN) upon contact with acid or moisture. Never acidify the waste streams before oxidative quenching.

-

Quenching Protocol: Treat all aqueous waste with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

-

PPE: Double nitrile gloves, lab coat, safety glasses, and a functioning fume hood are mandatory. Keep a cyanide antidote kit available.

References

-

Fife, W. K. (1983). Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction. The Journal of Organic Chemistry, 48(8), 1375–1377. Link

-

Yamanaka, H., et al. (1987). Studies on pyrimidine derivatives. XXXIX. Site-selectivity in the reaction of 5-substituted and 4,5-disubstituted pyrimidine N-oxides with trimethylsilyl cyanide. Chemical and Pharmaceutical Bulletin, 35(8), 3119–3126. Link

- Manna, F., et al. (1999). Synthesis of 2-cyano-6-hydroxyquinoline derivatives. Bollettino Chimico Farmaceutico, 138, 196.

-

Huo, C., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide.[8] Acta Chimica Slovenica, 56, 659–663.[8] Link

- Vommina, D., et al. (2015). Metal-Free, Room-Temperature, Radical Alkylation of Quinoline N-Oxides. Organic Letters, 17(16), 3978–3981.

Sources

- 1. Isoquinoline on sequential reaction with benzoyl chloride and KCN followed by heating with aq. NaOH gives [prepp.in]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Reissert reaction - Wikipedia [en.wikipedia.org]

- 4. Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. elib.uni-stuttgart.de [elib.uni-stuttgart.de]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

Application Note: Hydrolysis of 6-Hydroxyquinoline-2-carbonitrile to 6-Hydroxyquinoline-2-carboxylic Acid

Abstract

This application note details a robust, scalable protocol for the hydrolysis of 6-hydroxyquinoline-2-carbonitrile to 6-hydroxyquinoline-2-carboxylic acid (also known as 6-hydroxyquinaldic acid). While nitrile hydrolysis is a standard transformation, the amphoteric nature of the 6-hydroxyquinoline scaffold requires precise pH control during isolation to maximize yield and purity. This guide utilizes an alkaline hydrolysis pathway followed by isoelectric precipitation, ensuring high recovery of the zwitterionic product without the need for chromatographic purification.

Introduction & Chemical Context

6-Hydroxyquinoline-2-carboxylic acid is a critical intermediate in the synthesis of NMDA receptor antagonists and metal-chelating agents. Structurally, it is an analogue of kynurenic acid, an endogenous neuroprotective metabolite.

Synthetic Challenge

The conversion of the nitrile group (-CN) to the carboxylic acid (-COOH) at the 2-position of the quinoline ring presents specific challenges:

-

Amphoteric Nature: The product contains a basic quinoline nitrogen (

), an acidic phenol ( -

Regioselectivity: While the 2-position is activated for nucleophilic attack, harsh acidic conditions can sometimes lead to decarboxylation or polymerization.

-

Solubility: The starting nitrile is sparingly soluble in water, requiring a co-solvent system for efficient hydrolysis.

This protocol employs base-catalyzed hydrolysis , which offers faster kinetics and a cleaner impurity profile compared to acid hydrolysis for this specific substrate.

Reaction Mechanism

The transformation proceeds via a nucleophilic attack of the hydroxide ion on the cyano carbon, forming an imidate intermediate, which tautomerizes to the primary amide.[1][2] Subsequent hydrolysis of the amide yields the carboxylate.[1][2][3] Due to the basic conditions, the phenolic proton is also removed, generating a dianionic species that is highly soluble in the aqueous reaction medium.

Figure 1: Mechanistic pathway from nitrile to carboxylic acid via base catalysis and subsequent acidification.

Experimental Protocol

Materials & Reagents

| Reagent | Specification | Role |

| This compound | >97% Purity | Starting Material |

| Sodium Hydroxide (NaOH) | Pellets or 5M Solution | Reagent / Catalyst |

| Ethanol (EtOH) | Absolute or 95% | Co-solvent |

| Hydrochloric Acid (HCl) | 2M and 6M Aqueous | Acidification |

| Water | Deionized (DI) | Solvent |

| Activated Carbon | Powder | Purification (Optional) |

Equipment

-

Round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Reflux condenser.

-

Oil bath or heating mantle with temperature control.

-

pH meter (calibrated) or narrow-range pH paper (pH 2-6).

-

Vacuum filtration setup (Buchner funnel).

Step-by-Step Procedure

Step 1: Reaction Setup[4]

-

In a 250 mL round-bottom flask, suspend This compound (5.0 g, 29.4 mmol) in Ethanol (50 mL).

-

Prepare a solution of NaOH (3.5 g, 88.2 mmol, 3.0 equiv) in Water (50 mL).

-

Note: 3 equivalents are used: 1 for hydrolysis, 1 for deprotonation of the phenol, and 1 excess to drive kinetics.

-

-

Add the aqueous NaOH solution to the ethanolic suspension. The mixture should turn a deep yellow/orange color, indicating the formation of the phenoxide anion.

Step 2: Hydrolysis (Reflux)[5]

-

Equip the flask with a reflux condenser.

-

Heat the mixture to reflux (approx. 85-90°C) with vigorous stirring.

-

Maintain reflux for 4–6 hours .

-

Monitoring: Check reaction progress via TLC (Eluent: 10% MeOH in DCM). The starting nitrile (

) should disappear, and a baseline spot (carboxylate) should appear.

-

-

Once complete, remove the heat source and allow the reaction mixture to cool to room temperature.

Step 3: Workup and Isolation (Isoelectric Precipitation)

-

Concentration: Remove the bulk of the ethanol under reduced pressure (Rotavap) at 40°C. This leaves an aqueous solution of the dianionic salt.

-

Filtration (Optional): If there are any insoluble impurities, filter the aqueous solution through a Celite pad.

-

Acidification (Critical Step):

-

Place the aqueous solution in a beaker with a stir bar.

-

Slowly add 6M HCl dropwise while monitoring the pH.

-

As the pH drops below 10, the color may lighten.

-

Continue adding acid until the pH reaches 3.5 – 4.0 .

-

Observation: A thick, pale yellow precipitate will form. This is the zwitterionic free acid.

-

Caution: Do not overshoot to pH < 1, or the hydrochloride salt may form, which is more soluble and difficult to isolate.

-

Step 4: Purification[6]

-

Stir the slurry at 0–5°C (ice bath) for 30 minutes to maximize precipitation.

-

Filter the solid using vacuum filtration.

-

Wash the filter cake with cold water (2 x 20 mL) to remove residual salts (NaCl).

-

Wash with a small amount of cold acetone (1 x 10 mL) to remove organic impurities.

-

Dry the solid in a vacuum oven at 50°C for 12 hours.

Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation of 6-hydroxyquinoline-2-carboxylic acid.

Analytical Data & Specifications

| Parameter | Expected Value | Notes |

| Appearance | Pale yellow to tan powder | Color darkens if oxidized |

| Yield | 85 – 92% | High efficiency expected |

| Melting Point | > 280°C (dec.) | Decomposes before melting |

| 1H NMR (DMSO-d6) | δ 8.2 (d, 1H), 7.9 (d, 1H), 7.4 (dd, 1H), 7.1 (d, 1H) | Characteristic quinoline coupling |

| Solubility | Soluble in DMSO, dil. NaOH, dil. HCl | Insoluble in water/organic solvents at neutral pH |

Troubleshooting Guide

Issue: Low Yield / No Precipitate

-

Cause: The pH was lowered too far (pH < 1), forming the soluble hydrochloride salt.

-

Solution: Back-titrate with 1M NaOH to pH 3.5 to reprecipitate the zwitterion.

Issue: Product is Sticky/Gummy

-

Cause: Residual ethanol or incomplete hydrolysis (amide intermediate).

-

Solution: Ensure ethanol is fully evaporated before acidification. Extend reflux time if TLC shows intermediate amide spots.

Issue: Dark Coloration

-

Cause: Oxidation of the phenol ring under basic conditions at high temperature.

-

Solution: Perform the reflux under an inert atmosphere (Nitrogen or Argon) and degas solvents prior to use.

References

-

Organic Chemistry Portal. "Synthesis of carboxylic acids by hydrolysis." [Link]

-

Chemistry LibreTexts. "Hydrolysis of Nitriles." [Link]

Sources

- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 2. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. iris.unict.it [iris.unict.it]

Application Note: 6-Hydroxyquinoline-2-carbonitrile as a Multifunctional Chelating Ligand

Executive Summary & Mechanistic Insights

6-Hydroxyquinoline-2-carbonitrile (6-HQ-2-CN) is a highly versatile scaffold in coordination chemistry and materials science. While its structural cousin, 8-hydroxyquinoline, is a classical bidentate chelator that forms a stable 5-membered ring with transition metals, 6-HQ-2-CN operates under entirely different topological rules.

The Geometric Constraint: The cyano group (-C≡N) at the 2-position possesses a rigid, 180° sp-hybridized geometry. Consequently, the nitrogen atom of the cyano group points directly away from the quinoline nitrogen (N1). This makes it sterically impossible for a single metal center to coordinate both nitrogen atoms simultaneously to form a monomeric chelate.

To bypass this constraint and harness the molecule's full potential, researchers employ three distinct strategic pathways:

-

Ligand Transformation: The electron-deficient cyano group is converted via a [2+3] cycloaddition into a tetrazole ring, unlocking potent N,N-bidentate chelation[1].

-

Direct Bridging: The divergent N1 and N(cyano) atoms, combined with the 6-hydroxyl group, are used as rigid nodes to construct multi-dimensional Metal-Organic Frameworks (MOFs).

-

Surface Passivation: The molecule is utilized directly as a chemisorbed corrosion inhibitor in microelectronics, where the quinoline core and 6-hydroxyl group form a protective layer on metal surfaces[2]. Additionally, the 6-hydroxyl group exhibits unique photoacidic properties, making it valuable for photoinduced proton transfer applications[3].

Physicochemical & Coordination Data

Table 1: Physicochemical Profile of this compound

| Property | Value | Causality / Significance |

| Molecular Formula | C₁₀H₆N₂O | Core scaffold for dual-mode coordination. |

| Molecular Weight | 170.17 g/mol | Low molecular weight facilitates high ligand density on surfaces. |

| pKa (Quinoline N1) | ~5.15 | Remains protonated only in highly acidic media; coordinates well at neutral pH[4]. |

| pKa (Hydroxyl O6) | ~8.90 | Requires mild basic conditions (pH > 8.0) to activate as an anionic bridging donor[4]. |

| IR Stretch (C≡N) | ~2230 cm⁻¹ | Diagnostic peak for validating ligand transformations (e.g., tetrazole synthesis). |

Table 2: Comparative Coordination Geometries

| Ligand State | Active Donor Atoms | Coordination Mode | Resulting Architecture |

| Native (Neutral) | N1, N(cyano) | Linear Bridging | 1D Coordination Chains |

| Native (Deprotonated) | N1, N(cyano), O6⁻ | Multi-nodal Bridging | 2D/3D Metal-Organic Frameworks |

| Transformed (Tetrazole) | N1, N(tetrazole) | Bidentate Chelation | Discrete Mononuclear Complexes |

| Surface Adsorbed | N1, O6 | Chemisorption | Passivating Monolayers (Corrosion Inhibition) |

Application Workflows

Figure 1: Divergent application workflows of 6-HQ-2-CN based on its structural coordination modes.

Experimental Protocols

Protocol A: Synthesis of a Bidentate N,N-Chelator via Azide Cycloaddition

To overcome the 180° geometric limitation of the cyano group, the ligand is transformed into a 2-tetrazolyl derivative, creating an ideal bite angle for transition metal chelation.

-

Reaction Setup: In a Schlenk flask under inert N₂ atmosphere, dissolve 1.0 mmol of 6-HQ-2-CN in 2.0 mL of anhydrous N,N-dimethylformamide (DMF).

-

Reagent Addition: Add 1.5 mmol of trimethylsilyl azide (TMSN₃) and 0.5 mmol of tetrabutylammonium fluoride trihydrate (TBAF·3H₂O)[1].

-

Causality: TBAF acts as a crucial catalyst. The fluoride ion attacks the silicon atom of TMSN₃, generating a highly reactive "naked" azide species in situ. This significantly lowers the activation energy required for the [2+3] cycloaddition with the electron-deficient cyano group, avoiding the need for dangerous, highly explosive sodium azide at extreme temperatures[1].

-

-

Thermal Activation: Stir the mixture at 90 °C for 15 hours.

-

Isolation: Cool to room temperature, quench with cold deionized water, and acidify to pH 3 using 1M HCl to precipitate the 6-hydroxy-2-(1H-tetrazol-5-yl)quinoline. Filter and wash with diethyl ether.

-

System Validation: Perform FTIR spectroscopy on the dried product. The protocol is validated if the sharp C≡N stretching band at ~2230 cm⁻¹ has completely disappeared, replaced by broad N-H and C=N stretches (3100–2800 cm⁻¹ and ~1600 cm⁻¹) characteristic of the tetrazole ring.

Protocol B: Assembly of Zn(II) Coordination Polymers

This protocol exploits the native linear geometry of the cyano group and the photoacidic 6-hydroxyl group to bridge multiple metal centers.

-

Solution Preparation: Dissolve 0.5 mmol of 6-HQ-2-CN in 10 mL of a 1:1 (v/v) ethanol/water mixture.

-